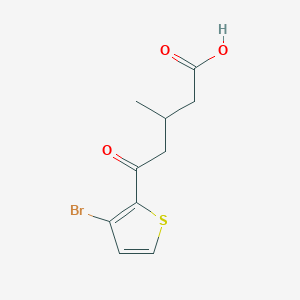

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

Description

Chemical Structure and Properties

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (CAS: 951894-04-5, molecular formula: C₁₀H₁₁BrO₃S) is a brominated thiophene derivative featuring a valeric acid backbone with a ketone group and a methyl substituent. Key properties include:

- Molecular Weight: 291.16 g/mol

- XLogP3: 2.5 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 1 and 4, respectively

- Topological Polar Surface Area (TPSA): 82.6 Ų, suggesting moderate solubility in polar solvents .

The compound’s thienyl ring introduces sulfur-based electronic effects, while the bromine atom enhances electrophilic reactivity. These features make it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name |

5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBIHDRHHFLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid typically involves the acylation of 3-bromothiophene with a suitable acylating agent such as succinyl chloride in the presence of a catalyst like aluminum chloride . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic solvents and reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Radical-Mediated Functionalization

The compound’s α,β-unsaturated ketone moiety allows participation in visible-light-driven acyl radical reactions :

- Hydrogen Atom Transfer (HAT) with tert-butyl hydroperoxide (TBHP) generates benzoyl-like radicals, enabling C–C bond formation .

- Photoredox catalysts (e.g., Ru(bpy)₃²⁺) facilitate single-electron transfer (SET) processes for cross-coupling .

- TBHP oxidizes the photocatalyst, forming a tert-butoxy radical (t-BuO- ).

- t-BuO- abstracts a hydrogen atom from the ketone, generating an acyl radical.

- Radical intermediates undergo addition to substrates (e.g., alkenes or heteroarenes).

Nucleophilic Substitution at the Bromothiophene Site

The 3-bromo substituent on the thiophene ring is reactive toward:

- Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis, Ag₂O base) .

- Nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid, PdCl₂, THF, 65°C | 12h | 4-Aryl-3-bromo-2(5H)-furanone | 65% |

Decarboxylation and Ketone Reduction

- Decarboxylation : Heating in acidic media (e.g., H₂SO₄) removes CO₂, yielding 3-bromo-2-methylthiophene derivatives .

- Ketone Reduction : NaBH₄ or catalytic hydrogenation reduces the ketone to a secondary alcohol .

Characterization Data

- ¹H NMR (CDCl₃): δ 7.1 (d, 1H, thiophene-H), 6.9 (d, 1H, thiophene-H), 2.4 (s, 3H, CH₃) .

- Molecular Weight : 291.16 g/mol .

- SMILES :

CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O.

Key Data Tables

Table 1: Comparative Bromination Methods

| Bromide Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HBr | Ether | 105 | 10 | 80 |

| Br₂ | THF | 90 | 20 | 75 |

| NBS | CCl₄ | 70 | 3 | 65 |

Table 2: Radical Reaction Substrates

| Substrate | Catalyst | Product Class | Yield (%) |

|---|---|---|---|

| Styrene | Ru(bpy)₃²⁺ | β-Keto sulfones | 72 |

| Phenanthridine | Ir(ppy)₃ | Amidyl radicals | 68 |

Scientific Research Applications

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid involves its interaction with various molecular targets. The brominated thiophene ring can participate in electron transfer processes, while the valeric acid moiety can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric Acid

- CAS : 496019-62-6

- Molecular Formula : C₁₃H₁₅FO₃

- Key Differences :

- Replaces the thienyl group with a fluorinated phenyl ring.

- Halogen Substitution : Fluorine (electron-withdrawing) vs. bromine (electron-withdrawing but polarizable).

- Molecular Weight : 262.26 g/mol (lighter due to fluorine and absence of sulfur).

- Implications :

5-(3-Bromo-5-methylphenyl)-5-oxovaleric Acid

- CAS : 898767-46-9

- Molecular Formula : C₁₂H₁₃BrO₃

- Key Differences :

- Aromatic System : Phenyl ring instead of thienyl.

- Substituents : Bromine at position 3 and methyl at position 5 on the phenyl ring.

- Molecular Weight : 285.14 g/mol.

- Higher XLogP3 (estimated ~3.0) due to increased hydrophobicity from the phenyl group .

3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid

- CAS : 1513723-96-0

- Molecular Formula : C₁₀H₁₃BrO₂S

- Key Differences: Chain Length: Shorter butanoic acid chain vs. valeric acid. Substituents: Methyl group on the thiophene ring (position 5) and bromine at position 3. Molecular Weight: 277.18 g/mol.

- Implications :

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric Acid

- CAS : 951892-92-5

- Molecular Formula : C₁₄H₁₈O₄

- Key Differences :

- Substituent : Ethoxy group (electron-donating) replaces bromine.

- Aromatic System : Phenyl ring instead of thienyl.

- Molecular Weight : 262.29 g/mol.

- Implications :

- Ethoxy group increases hydrophobicity (XLogP3 ~3.2) and may slow hydrolysis.

- Enhanced resonance stabilization compared to bromine .

Biological Activity

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H11BrO3S

- Molecular Weight : 291.16 g/mol

- CAS Number : 951894-04-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The thienyl group facilitates π-π interactions with aromatic residues in proteins, while the valeric acid moiety can form hydrogen bonds with amino acid side chains. This interaction can modulate the activity of various enzymes and receptors, leading to significant biological effects, including anti-inflammatory and anticancer activities .

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of key signaling pathways involved in cancer progression. Its structure allows it to interact with indoleamine 2,3-dioxygenase (IDO), a known target in cancer therapy .

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

Case Studies

Several studies have highlighted the biological effects of compounds similar to this compound:

- Study on IDO Inhibition : A study demonstrated that compounds targeting IDO showed significant antitumor efficacy when combined with chemotherapeutics like paclitaxel. This suggests that similar mechanisms may be at play for our compound, warranting further investigation .

- Thieno[2,3-c]pyrazole Derivatives : Research on thieno[2,3-c]pyrazole compounds revealed their antioxidant properties against cellular toxicity. This highlights the potential for related thienyl compounds to offer protective effects in cellular models .

Q & A

Basic: What are the standard synthetic routes for 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid?

Methodological Answer:

The synthesis typically involves bromination of thiophene derivatives followed by coupling with oxovaleric acid precursors. Key steps include:

- Bromination : Direct bromination of 2-thienyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the 3-bromo substituent .

- Coupling Reactions : Suzuki-Miyaura or Sonogashira cross-coupling to attach the bromothienyl moiety to the oxovaleric acid backbone. For example, palladium-catalyzed coupling with boronic acid derivatives of valeric acid precursors .

- Lactone Hydrolysis : Hydrolysis of δ-valerolactone intermediates with hydrobromic acid (HBr) to form the oxovaleric acid chain, as seen in analogous brominated carboxylic acid syntheses .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, with emphasis on thiophene ring protons (δ 6.5–7.5 ppm) and methyl/oxo groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br split) .

- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated in structurally related bromothienyl-oxadiazole compounds .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >97%, as standard for brominated organics .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(PPh) vs. PdCl), solvents (polar aprotic vs. ethers), and temperatures to maximize coupling efficiency .

- Microwave-Assisted Synthesis : Accelerate reaction rates for bromothienyl intermediates, reducing side-product formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

- Purity Verification : Reanalyze starting materials via HPLC to rule out impurities (e.g., residual bromination agents) causing side reactions .

- Isomer Identification : Use chiral chromatography or NOESY NMR to detect stereoisomers or regioisomers formed during coupling steps .

- Surface Reactivity Studies : Investigate adsorption effects on glassware or catalysts, as surface interactions can alter reaction pathways (e.g., via SEM-EDS or XPS) .

Advanced: What are the potential applications of this compound in synthesizing bioactive molecules?

Methodological Answer:

- Thromboxane Receptor Antagonists : As a brominated aromatic intermediate, it can undergo regioselective Heck cross-coupling to generate analogs like 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]phenyl}propionic acid derivatives .

- Heterocyclic Scaffolds : Incorporate into oxadiazole or pyridine rings for antimicrobial or anticancer agents, leveraging the thiophene’s electron-rich properties .

Analytical Challenge: How to ensure purity and stability during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as bromothienyl derivatives are prone to light-induced decomposition .

- Oxidation Prevention : Use inert atmospheres (N/Ar) and antioxidant additives (e.g., BHT) during long-term storage .

Mechanistic Studies: What techniques elucidate reaction pathways involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in bromothienyl coupling reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in cross-coupling steps .

Environmental Fate: What are the degradation pathways under laboratory conditions?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 2–12) via LC-MS to identify hydrolysis products (e.g., oxovaleric acid cleavage) .

- Photolysis : Expose to UV light (λ = 365 nm) and analyze by GC-MS for brominated byproducts (e.g., HBr release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.